3-(benzenesulfonyl)-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]propanamide
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Overview
Description
3-(benzenesulfonyl)-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]propanamide is a complex organic compound that features a furan ring, a pyrazole ring, and a phenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Formation of the pyrazole ring: The pyrazole ring can be synthesized via condensation reactions involving hydrazines and 1,3-diketones.
Coupling reactions: The furan and pyrazole rings can be coupled using appropriate linkers and reagents.
Sulfonylation: The phenylsulfonyl group can be introduced through sulfonylation reactions using sulfonyl chlorides and suitable bases.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The furan and pyrazole rings can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The phenylsulfonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of carboxylic acids, while reduction could yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 3-(benzenesulfonyl)-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, this compound might be investigated for its potential as a bioactive molecule. The presence of the furan and pyrazole rings suggests possible interactions with biological targets.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound might be used in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]propanamide would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(phenylsulfonyl)acetamide
- N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(phenylsulfonyl)butanamide
Uniqueness
3-(benzenesulfonyl)-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]propanamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c22-18(9-13-26(23,24)15-6-2-1-3-7-15)19-14-16(17-8-4-12-25-17)21-11-5-10-20-21/h1-8,10-12,16H,9,13-14H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVEVDAGNSAXNGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NCC(C2=CC=CO2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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